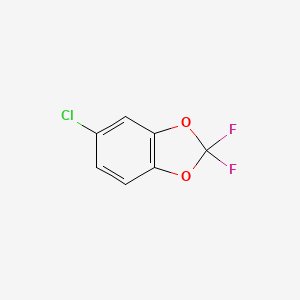

5-Chloro-2,2-difluoro-1,3-benzodioxole

Description

Significance of Benzodioxole Scaffolds in Contemporary Chemical Research

The 1,3-benzodioxole (B145889) scaffold is a well-recognized heterocyclic unit in both natural and synthetic organic chemistry. researchgate.net This structural motif, consisting of a benzene (B151609) ring fused to a dioxole ring, is integral to the structure of numerous natural plant alkaloids, such as Sanguinarine, Liriodenine, and Berberine, which exhibit broad-spectrum activity. researchgate.net In the realm of medicinal chemistry, 1,3-benzodioxole derivatives are the subject of extensive research due to their wide array of pharmacological activities. chemicalbook.com

These activities are diverse and include potential applications as antitumor, antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and antihypertensive agents. researchgate.netchemicalbook.com The versatility of the benzodioxole structure allows for the creation of a large number of derivatives, making it a crucial component in the synthesis of new therapeutic agents. chemicalbook.com Its role as a precursor or intermediate is vital in the pharmaceutical industry for creating more complex molecules with potential therapeutic benefits. chemicalbook.com Furthermore, compounds containing the benzodioxole moiety are investigated for a range of applications, from anticancer and anti-tuberculosis to analgesic and anti-epileptic activities. researchgate.netnajah.edu

Rationale for Strategic Fluorine Incorporation within Benzodioxole Systems

The deliberate incorporation of fluorine into bioactive molecules is a widely used strategy in modern drug design and development. tandfonline.comresearchgate.net Introducing fluorine atoms into a molecular scaffold like benzodioxole can profoundly alter its physicochemical and pharmacokinetic properties in beneficial ways. tandfonline.comontosight.ai One of the primary motivations for fluorination is to enhance metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.com This can increase the bioavailability and in vivo potency of a drug candidate. tandfonline.commdpi.com

Overview of Current Research Trajectories and Academic Relevance for 5-Chloro-2,2-difluoro-1,3-benzodioxole

This compound is primarily recognized for its role as a chemical intermediate and building block in organic synthesis. echemi.combldpharm.com It belongs to a class of fluorinated benzodioxoles that are synthesized to leverage the beneficial properties conferred by fluorine atoms, such as enhanced metabolic stability and modified electronic characteristics. ontosight.ai

While specific, direct applications of this compound are documented in the context of its being a precursor, its broader academic relevance is understood by examining its parent compound, 2,2-difluoro-1,3-benzodioxole (B44384). This parent compound is a known intermediate used in the preparation of products for agricultural chemistry and in the synthesis of pharmaceutical products. google.com The addition of the chloro- group to the fluorinated benzodioxole ring provides another point of chemical functionality, allowing for its use in the synthesis of more complex and potentially bioactive molecules. Current research trajectories involving this and similar compounds focus on their utility in creating novel derivatives for various fields, including pharmaceuticals and agrochemicals, capitalizing on the unique combination of the benzodioxole scaffold with strategic halogenation. The compound is classified as a bulk drug intermediate, indicating its use in the larger-scale synthesis of active pharmaceutical ingredients (APIs). echemi.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 72769-08-5 |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Molecular Weight | 192.55 g/mol |

| Density | 1.58 g/cm³ |

| Boiling Point | 170.558°C at 760 mmHg |

| Flash Point | 56.952°C |

| Refractive Index | 1.534 |

| InChI Key | CVICEEPAFUYBJG-UHFFFAOYSA-N |

(Data sourced from Echemi) echemi.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVICEEPAFUYBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451250 | |

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72769-08-5 | |

| Record name | 5-chloro-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2,2 Difluoro 1,3 Benzodioxole and Analogues

Strategic Approaches to the 2,2-Difluoro-1,3-benzodioxole (B44384) Core Synthesis

The creation of the 2,2-difluoro-1,3-benzodioxole core is a pivotal step in the synthesis of more complex derivatives. The primary strategies involve the conversion of a pre-formed 2,2-dichloro-1,3-benzodioxole (B1313652) intermediate to its difluoro counterpart through halogen exchange, a process that has been optimized through various catalytic systems.

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. In this context, the substitution of chlorine atoms with fluorine in the 2,2-dichloro-1,3-benzodioxole molecule is a critical transformation.

The reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (B91410) (KF) is a well-established method for the synthesis of 2,2-difluoro-1,3-benzodioxole. google.comchemicalbook.com This process involves a nucleophilic substitution where fluoride ions from KF replace the chlorine atoms. To achieve efficient conversion, the reaction conditions are carefully controlled. The quantity of potassium fluoride used is typically at least the stoichiometric amount required for the exchange. google.com

The reaction is generally carried out in a polar aprotic solvent, with tetramethylene sulfone (sulfolane) and acetonitrile (B52724) being preferred examples. google.com The temperature for the chlorine-fluorine exchange can vary broadly, typically ranging from 80°C to 250°C, with a more preferred range of 100°C to 200°C to ensure a reasonably fast reaction rate while minimizing degradation of the reactants. google.com Under these conditions, a high degree of conversion of the dichloro-precursor can be achieved. For instance, heating 2,2-dichloro-1,3-benzodioxole with anhydrous potassium fluoride at 140°C can lead to a 100% conversion after 8 hours, yielding the desired 2,2-difluoro-1,3-benzodioxole in high purity after distillation. google.com

| Parameter | Condition |

|---|---|

| Reactants | 2,2-dichloro-1,3-benzodioxole, Anhydrous Potassium Fluoride (KF) |

| Molar Ratio (KF/Dichlorobenzodioxole) | 2:1 to 4:1 (preferred), 2:1 to 2.5:1 (most preferred) |

| Solvent | Polar aprotic (e.g., Tetramethylene sulfone, Acetonitrile) |

| Temperature | 80°C - 250°C (preferred: 100°C - 200°C) |

| Reaction Time | ~8 hours |

| Conversion | Up to 100% |

| Yield (isolated pure product) | ~83% |

To improve the efficiency of the halogen exchange, various catalytic systems have been developed. The use of catalysts not only enhances the reaction rate but can also lead to improved yields. google.com One effective class of catalysts are hydrogen fluorides, such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride, cesium hydrogen fluoride, and rubidium hydrogen fluoride. google.comchemicalbook.com Of these, potassium hydrogen fluoride is frequently preferred. googleapis.com

The catalyst can be added directly to the reaction mixture or generated in situ. For instance, the presence of small amounts of water with potassium fluoride can react with 2,2-dichloro-1,3-benzodioxole to form hydrogen chloride, which then reacts with KF to produce the KHF₂ catalyst. google.comgoogleapis.com The amount of catalyst used is typically between 0.5% and 50% by weight relative to the 2,2-dichloro-1,3-benzodioxole. google.com

An alternative approach involves the direct use of hydrogen fluoride (HF). The chlorine-fluorine exchange can be performed using liquid hydrogen fluoride, often at low temperatures ranging from -10°C to 0°C. google.comgoogleapis.com More recent procedures describe continuously adding 2,2-dichloro-1,3-benzodioxole to hydrogen fluoride in an autoclave at 0°C. google.com

| Catalyst System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Potassium Hydrogen Fluoride (KHF₂) | 2,2-dichloro-1,3-benzodioxole, KF | 5% to 20% catalyst by weight, 100°C - 200°C | High | google.com |

| Liquid Hydrogen Fluoride (HF) | 2,2-dichloro-1,3-benzodioxole | -10°C to 0°C | Good | google.comgoogleapis.com |

| Hydrogen Fluoride (in Autoclave) | 2,2-dichloro-1,3-benzodioxole | 0°C, continuous addition | Not specified | google.com |

The synthesis of the key intermediate, 2,2-dichloro-1,3-benzodioxole, is a critical preliminary step. This precursor is typically prepared from the more readily available 1,3-benzodioxole (B145889) through chlorination reactions.

The reaction of 1,3-benzodioxole with chlorine gas in the presence of a radical initiator is an effective method for producing 2,2-dichloro-1,3-benzodioxole. google.com Radical initiators are compounds that can produce radical species under mild conditions and promote the chlorination reaction. Common radical initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide. google.com

The reaction is typically carried out in a suitable solvent, such as benzotrifluoride (B45747). google.com The process involves purging chlorine gas into a mixture of 1,3-benzodioxole and the radical initiator at elevated temperatures, generally between 80°C and 100°C. google.com This method can produce the desired 2,2-dichloro-1,3-benzodioxole with high yield and purity. google.com For example, using benzoyl peroxide as the initiator in benzotrifluoride at 80-90°C can result in an 88% yield with 97% purity. google.com

| Radical Initiator | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Not specified | 130°C | 66% | 74% |

| Benzoyl Peroxide | Benzotrifluoride | 80-90°C | 88% | 97% |

Photochlorination provides an alternative route for the synthesis of 2,2-dichloro-1,3-benzodioxole from 1,2-methylenedioxybenzene (1,3-benzodioxole). google.com This method involves the use of ultraviolet (UV) light to initiate the chlorination reaction with gaseous chlorine. The reaction is typically conducted in a chlorinated hydrocarbon solvent. google.com The presence of an organic phosphate, such as tributyl phosphate, can also be utilized in this process. google.com This photochemical pathway offers a means to generate the dichloro-intermediate, which is then subjected to halogen exchange to produce the final difluoro-product. google.com

Precursor Synthesis and Routes to the Benzodioxole Core

Synthetic Routes from Pyrocatechol (B87986) Carbonate

The synthesis of 2,2-difluoro-1,3-benzodioxole derivatives can be initiated from pyrocatechol. A common pathway involves the conversion of a catechol precursor to an intermediate that can then be fluorinated. One such route begins with pyrocatechol carbonate, which can be transformed into 2,2-dichloro-1,3-benzodioxole. This dichlorinated intermediate is a crucial precursor for the final difluoro product.

The conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole is typically achieved through a halogen exchange reaction. This process often utilizes a fluorinating agent such as potassium fluoride. The reaction can be carried out in a polar aprotic solvent like tetramethylene sulfone, at temperatures ranging from 100°C to 200°C. enamine.netgoogle.com The presence of a catalyst, such as potassium hydrogen fluoride, can facilitate this conversion. enamine.netgoogle.com In some instances, the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of trace amounts of water can lead to the in-situ formation of pyrocatechol carbonate as a byproduct. google.comgoogleapis.com

While the general transformation from pyrocatechol carbonate to 2,2-difluoro-1,3-benzodioxole via the dichloro intermediate is established, the direct synthesis of the 5-chloro substituted analogue from a chlorinated pyrocatechol carbonate requires a multi-step approach. This would typically involve the synthesis of 4-chloropyrocatechol, followed by its conversion to the corresponding carbonate, and subsequent chlorination and fluorination steps.

Regioselective Chlorination Strategies for the Benzene (B151609) Moiety (Focus on 5-position)

Achieving regioselective chlorination at the 5-position of the 2,2-difluoro-1,3-benzodioxole ring is a critical step in the synthesis of the target compound. The directing effects of the dioxole ring influence the position of electrophilic substitution on the benzene moiety. The ether-like oxygen atoms of the benzodioxole ring are ortho-, para-directing. This makes the 4- and 5-positions of the benzene ring susceptible to electrophilic attack.

Electrophilic aromatic chlorination is a standard method for introducing a chlorine atom onto an aromatic ring. rsc.org This typically involves the use of a chlorinating agent, such as chlorine gas, and may require a Lewis acid catalyst for less reactive substrates. For the chlorination of 1,3-benzodioxole, a precursor to the difluorinated analogue, the reaction can be carried out using chlorine in a solvent like chloroform (B151607) at a controlled temperature. researchgate.net This method has been shown to produce 5-chloro-1,3-benzodioxole (B1345674) with a high yield. researchgate.net

The specific conditions for the regioselective chlorination of 2,2-difluoro-1,3-benzodioxole to favor the 5-position would depend on the reactivity of the substrate and the chosen chlorinating agent and reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst is necessary to achieve high selectivity for the desired 5-chloro isomer.

Development of Novel Synthetic Pathways and Process Optimization for 5-Chloro-2,2-difluoro-1,3-benzodioxole

Ongoing research in the field of fluorine chemistry continues to drive the development of new and improved synthetic methods for fluorinated compounds, including this compound. rsc.orgresearchgate.netresearchgate.netmdpi.com These advancements aim to enhance efficiency, reduce costs, and improve the environmental profile of the synthesis.

One area of focus is the development of more efficient fluorination techniques. While traditional halogen exchange reactions are effective, they can require harsh conditions. Novel fluorinating reagents and catalytic systems are being explored to achieve milder and more selective fluorinations.

Process optimization is another key aspect of producing this compound on an industrial scale. This includes optimizing reaction conditions to maximize yield and purity while minimizing reaction times and the use of hazardous reagents. For instance, in the synthesis of 2,2-difluoro-1,3-benzodioxole, parameters such as the molar ratio of reactants, catalyst loading, and reaction temperature and time are carefully controlled to ensure a high degree of conversion and yield. enamine.netgoogle.com The use of continuous flow reactors is also a modern approach that can offer advantages in terms of safety, efficiency, and scalability for such chemical processes.

The development of novel synthetic pathways may also involve exploring entirely new routes that bypass traditional intermediates. For example, recent advances in C-H activation and functionalization could potentially offer more direct methods for the synthesis of this and related compounds.

Below is a table summarizing various synthetic parameters for related benzodioxole derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1,3-Benzodioxole | Chlorine, Chloroform | 5-Chloro-1,3-benzodioxole | 96.2 | researchgate.net |

| 2,2-Dichloro-1,3-benzodioxole | Potassium Fluoride, Potassium Hydrogen Fluoride, Tetramethylene Sulfone | 2,2-Difluoro-1,3-benzodioxole | 83 | enamine.netgoogle.com |

| 1,3-Benzodioxole | Chlorine, Benzotrifluoride, Benzoyl Peroxide | 2,2-Dichloro-1,3-benzodioxole | 88 | google.com |

| 2,2-Dichloro-1,3-benzodioxole | Hydrogen Fluoride | 2,2-Difluoro-1,3-benzodioxole | 86 | google.com |

Chemical Reactivity and Functionalization of 5 Chloro 2,2 Difluoro 1,3 Benzodioxole Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

The benzodioxole ring, while part of an aromatic system, exhibits distinct reactivity in electrophilic aromatic substitution (EAS) reactions. The presence of the electron-withdrawing 2,2-difluoro-1,3-dioxole group deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. Consequently, harsher conditions are often required to achieve substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring. In the case of the parent 2,2-difluoro-1,3-benzodioxole (B44384), the dioxole moiety directs incoming electrophiles to the 5-position (equivalent to the para-position relative to the ether-like oxygen).

Bromination is a classic example of an electrophilic aromatic substitution reaction. The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole is typically achieved through the direct bromination of 2,2-difluoro-1,3-benzodioxole. wikipedia.org The mechanism involves the generation of a bromine electrophile, often facilitated by a Lewis acid catalyst like iron powder. The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the π-electron system of the benzodioxole ring.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. mdpi.com The attack occurs preferentially at the 5-position due to the ortho-, para-directing nature of the dioxole oxygens. The final step is the loss of a proton from the site of substitution, which restores the aromaticity of the ring and yields the brominated product. harvard.edu A typical laboratory procedure for this synthesis is outlined in the table below. wikipedia.org

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole | Bromine (Br₂), Iron (Fe) powder | Carbon tetrachloride (CCl₄) | 0 °C to 75 °C, 1 hour, then stirred for 18 hours at ambient temperature | 5-Bromo-2,2-difluoro-1,3-benzodioxole | ~50% (based on molar equivalents) |

The introduction of a carboxylic acid group onto the benzodioxole ring is a crucial transformation for the synthesis of many pharmaceutical intermediates. researchgate.netorganic-chemistry.org A common strategy involves the carboxylation of an organometallic intermediate, which is typically generated from a halogenated precursor. For instance, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid can be synthesized from 5-Bromo-2,2-difluoro-1,3-benzodioxole. researchgate.net

The synthesis proceeds via the formation of a Grignard reagent by reacting the bromo-derivative with magnesium turnings in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This organomagnesium compound is a potent nucleophile. Subsequent reaction with carbon dioxide (in the form of dry ice or CO₂ gas), followed by an acidic workup, yields the desired carboxylic acid. researchgate.net This method provides a reliable route to the 5-carboxy derivative with high purity. researchgate.net

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2,2-difluoro-1,3-benzodioxole | 1. Magnesium (Mg) turnings 2. Carbon dioxide (CO₂) gas 3. Hydrochloric acid (HCl) | Tetrahydrofuran (THF) | 1. Grignard formation below 40 °C 2. Carboxylation at 0 °C for 2 hours | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | 70% |

An alternative pathway involves the direct lithiation of 2,2-difluoro-1,3-benzodioxole, which is noted to be an exceptionally acidic arene, followed by trapping the lithiated intermediate with carbon dioxide. wikipedia.org

Aryl nitriles are versatile intermediates in organic synthesis, as the cyano group can be transformed into various other functionalities such as carboxylic acids, amides, and amines. youtube.com The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile can be accomplished from the corresponding aryl halide, 5-Bromo-2,2-difluoro-1,3-benzodioxole.

Transition-metal-catalyzed cyanation reactions are the most common methods for this transformation. youtube.com Palladium- or copper-catalyzed reactions, such as the Rosenmund-von Braun reaction, typically employ a cyanide source like cuprous cyanide (CuCN) or sodium cyanide (NaCN). These reactions often require high temperatures and proceed via a catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by cyanide transfer and reductive elimination to yield the aryl nitrile. youtube.com The physical properties of the resulting 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile are well-defined. mdpi.com

| Property | Value |

|---|---|

| Chemical Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | Solid |

| Melting Point | 58-62 °C |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Construction (e.g., functionalization at the chlorine atom)

The chlorine atom at the 5-position of 5-Chloro-2,2-difluoro-1,3-benzodioxole serves as a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos), have enabled their efficient use in a wide range of transformations. tcichemicals.com

Suzuki-Miyaura Coupling: For C-C bond formation, the Suzuki reaction is a powerful tool that couples the aryl chloride with an organoboron species, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of various 5-aryl or 5-vinyl-2,2-difluoro-1,3-benzodioxole derivatives, which are common scaffolds in pharmaceuticals. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: The Heck reaction enables the formation of a C-C bond by coupling the aryl chloride with an alkene. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides direct access to a wide array of 5-amino-2,2-difluoro-1,3-benzodioxole derivatives, which are important pharmacophores.

C-O Coupling: Palladium-catalyzed C-O cross-coupling reactions can be used to form diaryl ethers or alkyl aryl ethers by reacting the aryl chloride with a phenol (B47542) or an alcohol, respectively. nih.gov These reactions are more challenging than their C-N coupling counterparts but are synthetically valuable. nih.gov

Derivatization Strategies at the Dioxole Ring (e.g., formation of 5-aza-derivatives)

Direct chemical modification of the 2,2-difluoro-1,3-benzodioxole ring itself is less common than functionalization of the aromatic portion. The difluoromethylene group (CF₂) is generally stable and chemically robust, making derivatization at this position challenging. thieme.com Similarly, the C-O bonds within the five-membered dioxole ring are typically resistant to cleavage under standard synthetic conditions.

However, studies on the biodegradation of 2,2-difluoro-1,3-benzodioxole have revealed a pathway for the transformation of the dioxole ring. researchgate.net The enzyme toluene (B28343) dioxygenase, found in Pseudomonas putida F1, can oxidize the aromatic ring to a cis-dihydrodiol. This intermediate is unstable and undergoes a series of proposed spontaneous reactions, including nucleophilic attack at the bridgehead carbon (C2), which leads to the opening of the five-membered dioxole ring and the eventual release of fluoride (B91410) ions. researchgate.net While this is an enzymatic process, it represents a documented transformation pathway for the dioxole moiety of this scaffold. The synthesis of "aza-derivatives," where a ring carbon is replaced by nitrogen to form a pyridinedioxole analogue, would require a multi-step de novo ring synthesis rather than a direct derivatization.

Synthesis of Complex Analogues and Novel Scaffolds

This compound and its derivatives are important intermediates for creating complex molecules and novel scaffolds, particularly in the fields of agrochemicals and pharmaceuticals. google.comgoogle.com The functional handles on the molecule—the aromatic ring positions and the chlorine atom—allow for sequential and diverse chemical modifications.

For example, the carboxylic acid derivative, 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, can be coupled with amino acids or peptides to generate more complex peptidyl derivatives. researchgate.net The acetyl derivative, 5-Acetyl-2,2-difluoro-1,3-benzodioxole, serves as an intermediate for enzyme inhibitors and other bioactive molecules. nih.gov

The true power of this scaffold lies in its use in convergent syntheses, where the benzodioxole unit is prepared and functionalized before being joined with other complex fragments. The cross-coupling reactions discussed in section 3.2 are central to this strategy. By employing Suzuki, Buchwald-Hartwig, or other coupling reactions, the this compound unit can be incorporated into larger, more intricate molecular architectures, leading to the discovery of novel compounds with potential biological activity. nih.govclockss.org

Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., pyridines, quinazolinones)

The development of nitrogen-containing heterocyclic compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The this compound unit can be integrated into such systems, for instance, through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds.

Pyridine (B92270) Derivatives:

A common and powerful method for the synthesis of biaryl compounds, including those containing pyridine rings, is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of an aryl halide with an organoboron reagent. In this context, this compound can serve as the aryl halide partner, reacting with a suitable pyridineboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates.

| Entry | Pyridine Boronic Acid/Ester | Potential Catalyst System | Potential Base | Potential Product |

|---|---|---|---|---|

| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(2,2-Difluoro-1,3-benzodioxol-5-yl)pyridine |

| 2 | Pyridine-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(2,2-Difluoro-1,3-benzodioxol-5-yl)pyridine |

| 3 | 2-Chloropyridine-4-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-Chloro-4-(2,2-difluoro-1,3-benzodioxol-5-yl)pyridine |

Quinazolinone Derivatives:

The synthesis of quinazolinones often proceeds from anthranilic acid precursors. To incorporate the 2,2-difluoro-1,3-benzodioxole moiety into a quinazolinone structure, this compound would first need to be converted into an appropriately substituted anthranilic acid derivative. A potential synthetic route involves the introduction of an amino group, which can be achieved through methods such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. Subsequent cyclization of the resulting amino-benzodioxole derivative would lead to the desired quinazolinone.

For example, a plausible, though not explicitly documented, pathway could involve the amination of this compound to introduce an amino group. If this is followed by the introduction of a carboxylic acid or a related functional group at the adjacent position, the resulting intermediate could undergo cyclization to form the quinazolinone ring. General methods for quinazolinone synthesis often involve the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide (B127407) or an orthoester. researchgate.netopenmedicinalchemistryjournal.comnih.govscielo.br

| Step | Reaction Type | Potential Reagents | Potential Intermediate/Product |

|---|---|---|---|

| 1 | Buchwald-Hartwig Amination | Ammonia equivalent, Pd catalyst, ligand | 5-Amino-2,2-difluoro-1,3-benzodioxole |

| 2 | Quinazolinone formation | Anthranilic acid derivative, Formamide | A benzodioxole-fused quinazolinone |

Synthesis of Pentafluorosulfanyl-Substituted Benzodioxoles

The pentafluorosulfanyl (SF₅) group has gained significant attention as a substituent in the design of pharmaceuticals and agrochemicals due to its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity. The synthesis of aryl-SF₅ compounds typically involves the oxidative fluorination of sulfur-containing precursors, such as aryl thiols or disulfides.

A hypothetical route to a pentafluorosulfanyl-substituted benzodioxole from this compound would necessitate the introduction of a sulfur functionality onto the aromatic ring, which can then be converted to the SF₅ group. This could potentially be achieved through a nucleophilic aromatic substitution reaction where the chloride is displaced by a sulfur nucleophile, or through a metal-catalyzed cross-coupling reaction to install a thiol or a protected thiol group.

Once the sulfur-containing benzodioxole is obtained, established methods for the synthesis of aryl-SF₅ compounds can be applied. These methods often involve the reaction of an aryl thiol or disulfide with a fluorinating agent, such as elemental fluorine or other sources of electrophilic fluorine, under carefully controlled conditions.

| Step | Reaction Type | Potential Reagents | Potential Intermediate/Product |

|---|---|---|---|

| 1 | Sulfur functionalization | NaSH or a protected thiol equivalent | 5-Thio-2,2-difluoro-1,3-benzodioxole |

| 2 | Oxidative Fluorination | F₂, AgF₂ | 5-(Pentafluorosulfanyl)-2,2-difluoro-1,3-benzodioxole |

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,2 Difluoro 1,3 Benzodioxole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a molecule like 5-Chloro-2,2-difluoro-1,3-benzodioxole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced multi-dimensional techniques, would be required for a complete structural assignment.

Proton (¹H) NMR for Structural Elucidation

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum would be of particular interest. The three protons on the benzene (B151609) ring would exhibit specific chemical shifts and coupling patterns based on their positions relative to the chlorine atom and the dioxole ring. The splitting patterns (e.g., doublets, doublet of doublets) would reveal the adjacency of the protons, allowing for the unambiguous assignment of each signal to its corresponding proton on the aromatic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and oxygen atoms. The carbon of the difluoromethylene group (CF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (CF₂) | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide a definitive confirmation of the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms of the CF₂ group. The chemical shift of this signal would be characteristic of a difluoromethylene group attached to two oxygen atoms.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) |

|---|

Advanced Multi-dimensional NMR Techniques for Complex Structures

For a comprehensive structural analysis, especially for more complex derivatives, advanced 2D NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are invaluable for confirming the connectivity of the entire molecular framework.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₃ClF₂O₂. The measured exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the correct elemental composition.

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

Hyphenated Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is invaluable for confirming the molecular weight and providing structural information through fragmentation analysis. The technique is particularly useful for identifying the compound in complex matrices and for detecting trace-level impurities. uu.nl

When coupled with a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, the elemental composition can be unequivocally determined. nih.gov The presence of chlorine in this compound results in a characteristic isotopic pattern. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This leads to the observation of two major peaks in the mass spectrum for the molecular ion, separated by two mass units (M and M+2), with a relative intensity ratio of about 3:1, which serves as a clear indicator for the presence of a single chlorine atom in the molecule.

A typical LC-MS analysis would involve a reversed-phase column to separate the compound from any non-polar impurities, followed by ionization, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Subsequent fragmentation of the molecular ion via collision-induced dissociation (CID) would yield product ions that can be used to elucidate the structure.

| Parameter | Predicted Value / Information |

| Molecular Formula | C₇H₃ClF₂O₂ |

| Monoisotopic Mass | 191.9790 u |

| Theoretical [M]⁺ Peak | m/z 191.9790 (for ¹²C₇¹H₃³⁵Cl¹⁹F₂¹⁶O₂) |

| Theoretical [M+2]⁺ Peak | m/z 193.9760 (for ¹²C₇¹H₃³⁷Cl¹⁹F₂¹⁶O₂) |

| Isotopic Ratio (M:M+2) | Approximately 3:1 |

| Plausible Fragmentation | Loss of F, Cl, CO, CF₂ |

This table presents theoretical data calculated based on the chemical structure of this compound.

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an essential technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring, the dioxole ring, and the carbon-halogen bonds.

Analysis of related benzodioxole structures, such as 5-nitro-1,3-benzodioxole, provides a basis for assigning the expected vibrational modes. orientjchem.org The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching vibrations of the dioxole ring are characteristic and anticipated in the 1250-1000 cm⁻¹ range. orientjchem.org Furthermore, the strong absorptions from the C-F bonds and the distinct absorption from the C-Cl bond are key identifiers.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1260 - 1230 | Strong |

| C-F Stretch | 1150 - 1050 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1020 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

This table presents predicted FT-IR absorption bands based on the analysis of characteristic functional groups and data from analogous compounds. orientjchem.org

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for observing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations. orientjchem.org The vibrations of the C-Cl and C-F bonds are also expected to be Raman active. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, allowing for a highly confident identification and structural characterization of the molecule. harvard.edu

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C=C Stretch | 1610 - 1570 | Strong |

| Phenyl Ring Breathing | ~1000 | Strong |

| Dioxole Ring Deformation | 850 - 750 | Medium |

| C-Cl Stretch | 800 - 600 | Medium |

| C-F Bending Modes | 600 - 400 | Medium |

This table presents predicted Raman shifts based on the analysis of molecular structure and data from analogous compounds. orientjchem.org

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering insight into the molecule's conformation and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, analysis of related benzodioxole derivatives reveals key structural features. researchgate.net The benzodioxole ring system is generally found to be nearly planar. An X-ray diffraction study of this compound would precisely determine the planarity of its ring system and the exact spatial orientation of the chloro and difluoro substituents. This information is critical for understanding steric and electronic effects within the molecule and how it packs in a crystal lattice.

| Structural Parameter | Information Provided by X-ray Diffraction |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-F, C-Cl). |

| Bond Angles | Angles between adjacent bonds (e.g., O-C-O, C-C-Cl). |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

This table lists the key structural parameters that would be determined from a single-crystal X-ray diffraction analysis.

Chromatographic Methods for Analytical Purity and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography is the premier method for assessing the purity of non-volatile organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate components of a mixture for identification, quantification, and purification. For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the compound is separated based on its hydrophobicity using a non-polar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). Due to the presence of fluorine atoms, specialized fluorinated stationary phases can also offer unique selectivity for halogenated compounds. chromatographyonline.comnih.gov The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

| Parameter | Typical Value / Condition |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

This table outlines a representative set of starting parameters for developing an HPLC method for the purity analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. The application of UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.

In the context of this compound and its derivatives, UPLC provides a powerful tool for their separation, identification, and quantification. The technique's high resolving power is crucial for separating the parent compound from its potential impurities, isomers, and degradation products, which may possess very similar chemical structures. Halogenated compounds, such as this compound, can be effectively analyzed using UPLC, often coupled with mass spectrometry (MS) for definitive identification.

A typical UPLC method for the analysis of this compound would involve a reversed-phase separation. The non-polar nature of the compound makes it well-suited for retention on a C18 or similar stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is commonly employed in a gradient elution mode to ensure optimal separation of all components of interest within a short analysis time. Detection can be accomplished using a photodiode array (PDA) detector, which provides spectral information, or more selectively and sensitively with a mass spectrometer.

The following interactive data table outlines a hypothetical, yet representative, set of UPLC parameters for the analysis of this compound, based on methods developed for structurally similar aromatic and halogenated compounds.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Instrument | ACQUITY UPLC I-Class System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Gradient | 50% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 50% B in 0.1 minutes, and equilibrate for 0.9 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | ACQUITY UPLC PDA Detector (210-400 nm) and/or ACQUITY QDa Mass Detector (ESI+) |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. Due to its high resolution, sensitivity, and speed, GC is exceptionally well-suited for the characterization of this compound, which is expected to have sufficient volatility for this method. When coupled with a mass spectrometer (GC-MS), it provides a powerful platform for the definitive identification and quantification of the target compound and its volatile derivatives or impurities.

The analysis of halogenated aromatic hydrocarbons by GC is a well-established practice. The separation is typically achieved using a capillary column with a non-polar or medium-polarity stationary phase. A common choice would be a column coated with a phase such as 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity.

For the analysis of this compound, a temperature-programmed elution is generally employed. This involves starting at a lower oven temperature to allow for the separation of highly volatile components and then gradually increasing the temperature to elute the less volatile compounds. The choice of detector is critical; while a Flame Ionization Detector (FID) can be used for general-purpose analysis, an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds. However, for unambiguous identification, a mass spectrometer is the detector of choice, providing both retention time and mass spectral data.

Below is an interactive data table detailing a plausible GC-MS method for the analysis of this compound, based on established methods for similar chlorinated and fluorinated aromatic compounds.

Table 2: Representative GC-MS Method Parameters for Volatile Analysis of this compound

| Parameter | Value |

| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector | Split/Splitless, 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI), 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Detailed Computational and Theoretical Research on this compound Not Available in Current Literature

A comprehensive review of published scientific literature reveals a lack of specific computational chemistry and theoretical investigations focused on the compound this compound. Despite the availability of general information and the existence of studies on related benzodioxole derivatives, detailed research findings required to populate an in-depth analysis of this particular molecule's electronic structure, reactivity, conformational properties, and predicted spectroscopic data are not present in the accessible scientific domain.

While computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Atoms in Molecules (AIM) theory are widely used to study molecular systems, their specific application to this compound has not been documented in peer-reviewed literature. Similarly, specific conformational analyses, investigations into the anomeric effect within this substituted system, and computational predictions of its spectroscopic properties have not been published.

Research is available for the parent compound, 1,3-benzodioxole (B145889), and for derivatives containing either a chloro or a difluoro substitution, but not for the specific combination present in this compound. Therefore, a scientifically accurate article with detailed research findings as per the requested structure cannot be generated at this time. Further experimental and theoretical research would be required to produce the specific data needed for such an analysis.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2,2 Difluoro 1,3 Benzodioxole Systems

Elucidation of Reaction Mechanisms via Computational Modeling

However, it is possible to discuss the potential application of these methods by drawing parallels with computational studies on related benzodioxole derivatives and chlorinated aromatic compounds. Theoretical investigations would typically focus on several key reaction types where 5-Chloro-2,2-difluoro-1,3-benzodioxole could participate.

Potential Areas for Computational Investigation:

Electrophilic Aromatic Substitution: The chlorine atom and the difluorobenzodioxole ring influence the electron density of the aromatic system. Computational models could predict the regioselectivity of further substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) by calculating the energies of the sigma-complex intermediates for substitution at the available positions on the benzene (B151609) ring. Fukui functions and condensed electrophilicity indices could also be calculated to predict the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chloro and difluoromethylene groups could potentially activate the aromatic ring for nucleophilic attack, particularly for the displacement of the chlorine atom. Computational modeling could be employed to calculate the activation energy barriers for the formation of the Meisenheimer complex and the subsequent departure of the chloride ion with various nucleophiles.

Metabolism and Degradation Pathways: Computational studies are instrumental in predicting the metabolic fate of compounds. For this compound, quantum mechanical calculations could model the interaction with metabolic enzymes, such as cytochrome P450. This could help elucidate potential pathways for oxidative metabolism, including hydroxylation of the aromatic ring or enzymatic cleavage of the dioxole ring. For instance, a study on the biodegradation of the parent compound, 2,2-difluoro-1,3-benzodioxole (B44384), by Pseudomonas putida F1 proposed a mechanism involving oxidation by toluene (B28343) dioxygenase. nih.gov While not a computational study, it highlights a potential reaction pathway that could be rigorously investigated using theoretical methods for the chlorinated analog.

Illustrative Data for Hypothetical Computational Studies:

While no specific data exists for this compound, a typical computational study on electrophilic substitution would generate data similar to that presented in the hypothetical table below. These values would be calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Electrophilic Nitration of this compound

| Position of Attack | Activation Energy (ΔG‡) in kcal/mol |

| C4 | 22.5 |

| C6 | 18.9 |

| C7 | 25.1 |

Note: This data is purely illustrative and not based on actual experimental or computational results.

In this hypothetical example, the lower activation energy for attack at the C6 position would suggest that this is the kinetically favored product. Such tables, derived from robust computational analysis, provide invaluable insights into reaction selectivity.

Pharmacological and Agrochemical Applications of 5 Chloro 2,2 Difluoro 1,3 Benzodioxole Derivatives

Role as Key Intermediates in Pharmaceutical Synthesis

5-Chloro-2,2-difluoro-1,3-benzodioxole is classified as a key bulk drug intermediate, valued for its utility in constructing more complex active pharmaceutical ingredients (APIs). google.com The incorporation of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety into drug candidates is a strategic approach used by medicinal chemists to enhance a molecule's therapeutic potential. ontosight.ai Patents and chemical literature confirm that this compound and its parent structure, 2,2-difluoro-1,3-benzodioxole, are specifically employed in the synthesis of pharmaceutical products. google.com

Development of Metabolically Stable Analogues in Drug Discovery

A significant challenge in drug discovery is ensuring that a potential new drug remains in the body long enough to exert its therapeutic effect without being rapidly broken down (metabolized) into inactive or potentially harmful substances. The traditional methylenedioxy group (-O-CH₂-O-) found in many natural and synthetic compounds is often susceptible to metabolic cleavage by cytochrome P450 enzymes.

The introduction of two fluorine atoms to form the difluoromethylenedioxy group (-O-CF₂-O-) is a bioisosteric replacement strategy to block this metabolic pathway. The high strength of the carbon-fluorine bond makes the difluoromethylenedioxy group significantly more resistant to enzymatic degradation. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and greater bioavailability of the drug. ontosight.ai The use of fluorinated analogues of benzodioxole is a recognized strategy to improve both metabolic stability and drug-target interactions. chemicalbook.com

| Property | Methylenedioxy Group (-O-CH₂-O-) | Difluoromethylenedioxy Group (-O-CF₂-O-) |

|---|---|---|

| Metabolic Stability | Susceptible to cleavage by P450 enzymes | Resistant to metabolic cleavage |

| Lipophilicity | Moderate | Increased |

| Pharmacokinetic Impact | Can lead to rapid metabolism and clearance | Can lead to longer half-life and improved bioavailability |

Scaffolds for Neurotransmitter Modulation Research

The benzodioxole framework is a common structural motif in compounds designed to interact with the central nervous system, particularly as modulators of neurotransmitter receptors. Serotonin (B10506) (5-HT) receptors, which are implicated in mood, anxiety, and other neurological processes, are frequent targets for drugs containing this scaffold.

While direct research linking this compound to specific neurotransmitter modulators is not extensively published, its structural components are highly relevant. The benzodioxole core is present in known selective serotonin receptor agonists. For instance, compounds have been developed as potent anxiolytics and antidepressants that act via serotonin 1A receptors. Therefore, this compound represents a valuable and advanced building block for the synthesis of novel analogues in this area. Its features allow for the creation of new chemical entities with the potential for enhanced metabolic stability and tailored receptor interaction profiles, making it a key resource for researchers exploring new treatments for neurological and psychiatric disorders.

Precursors for Specific Therapeutic Agents and Active Pharmaceutical Ingredients

The 5-chloro-1,3-benzodioxole (B1345674) scaffold is a precursor to specific and targeted therapeutic agents. A prominent example is in the development of kinase inhibitors for cancer therapy. Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-chloro-1,3-benzodioxole have been synthesized and identified as potent and highly selective inhibitors of key cancer-related kinases like c-Src and Abl. The chlorine atom at the 5-position and the benzodioxole ring system are crucial for binding to the enzyme's active site. By using this compound as a starting material, medicinal chemists can synthesize analogues of these kinase inhibitors. The goal of such synthesis is to retain the potent inhibitory activity while potentially improving drug-like properties, such as metabolic stability, by leveraging the difluoromethylenedioxy group.

| Therapeutic Area | Target Class | Role of Benzodioxole Scaffold |

|---|---|---|

| Oncology | Protein Kinase Inhibitors (e.g., c-Src, Abl) | Forms key interactions in the enzyme active site. |

| Neurology/Psychiatry | Serotonin Receptor Agonists/Antagonists | Serves as a core structure for CNS-active agents. |

Utility in Agrochemical Product Development

Similar to its role in pharmaceuticals, this compound and its parent structures are important intermediates in the agrochemical industry. google.com The introduction of fluorine into pesticide molecules can enhance their efficacy, stability, and spectrum of activity.

Synthesis of Novel Fungicides and Insecticides

The 2,2-difluoro-1,3-benzodioxole moiety is a core component of the highly effective, non-systemic fungicide Fludioxonil. wikipedia.org Fludioxonil is a synthetic phenylpyrrole compound used for seed treatment and foliar application to control a wide range of fungal pathogens on cereals, fruits, and vegetables, including Fusarium, Rhizoctonia, and Botrytis cinerea. wikipedia.orgherts.ac.uk The synthesis of Fludioxonil relies on intermediates derived from 2,2-difluoro-1,3-benzodioxole, demonstrating the direct and critical role of this chemical family in producing modern crop protection agents. chemicalbook.comgoogle.comguidechem.com

Furthermore, patents have been granted for the use of 2,2-difluoro-1,3-benzodioxole-derived acetic acids in the preparation of insecticides and acaricides, highlighting the versatility of this scaffold in creating different classes of pesticides.

Role in Herbicide Development

The development of new herbicides is focused on identifying molecules with novel modes of action and improved crop safety. Fluorinated heterocyclic compounds are an active area of research for new herbicidal agents. Patents describe the use of difluoro cyclic amide structures as potent herbicides for controlling weeds in crops. While not always directly synthesized from this compound, these examples establish the utility of the difluoro-heterocyclic motif in herbicide design.

Additionally, the broader benzodioxole class has been explored for its role in modulating plant physiology. For example, specific N-(benzo[d] chemicalbook.comgoogle.comdioxol-5-yl) acetamide (B32628) derivatives have been identified as potent auxin receptor agonists, acting as plant root growth promoters. This demonstrates that the benzodioxole scaffold can be used to create molecules that interact specifically with plant biological pathways, a key principle in the design of modern herbicides and plant growth regulators. Therefore, this compound serves as a valuable intermediate for synthesizing new agrochemical candidates with potential herbicidal or plant growth-regulating activity.

| Agrochemical Class | Example Compound/Application | Target Organism/Process |

|---|---|---|

| Fungicide | Fludioxonil | Fungal pathogens (e.g., Botrytis, Fusarium) |

| Insecticide/Acaricide | Patented derivatives | Insects and mites |

| Herbicide/Plant Growth Regulator | Research compounds and related structures | Weed control, plant growth modulation (e.g., auxin pathways) |

Structure-Activity Relationship (SAR) Studies of Benzodioxole-Containing Compounds for Biological Efficacy

The 1,3-benzodioxole (B145889) scaffold is a key structural motif found in numerous biologically active compounds, and its derivatives have been extensively studied for applications in pharmacology and agrochemistry. nih.govbuketov.edu.kz Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, are crucial for optimizing the efficacy of these derivatives. The core benzodioxole ring, and particularly the substituents attached to it, play a significant role in determining the compound's interaction with biological targets. ontosight.ai

Key findings from SAR studies indicate that the integrity of the methylenedioxy bridge is often critical for activity. For instance, in analogues of the anticancer agent podophyllotoxin, converting the methylenedioxy unit to corresponding methoxy (B1213986) or hydroxy groups was found to dramatically reduce antitumor activity. nih.gov However, the antiproliferative effects are not solely dependent on the presence of the benzodioxole ring, as some derivatives may show little to no activity. nih.gov This highlights the importance of the specific substitution patterns on both the benzodioxole ring and its appended moieties.

SAR in Fungicidal Derivatives:

Research into novel 1,3-benzodioxole-pyrimidine derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) has yielded significant SAR insights for agrochemical applications. acs.org A study evaluating these compounds against various plant pathogenic fungi revealed that specific structural features greatly enhance fungicidal potency. acs.orgresearchgate.net

For example, compound 5c demonstrated a broad spectrum of potent fungicidal activity, significantly outperforming the control fungicide boscalid (B143098) against several pathogens. acs.org

Table 1: In Vitro Fungicidal Activity (EC₅₀ mg/L) of Compound 5c vs. Boscalid

| Fungal Strain | Compound 5c | Boscalid |

|---|---|---|

| Botrytis cinerea | 0.44 | 5.02 |

| Rhizoctonia solani | 6.96 | >50 |

| Fusarium oxysporum | 6.99 | >50 |

| Alternaria solani | 0.07 | 0.16 |

| Gibberella zeae | 0.57 | 1.28 |

Data sourced from ACS Publications. acs.org

Further investigation into the stereochemistry of compound 5c revealed that the (S)-enantiomer possesses stronger fungicidal and SDH inhibitory activity than the (R)-enantiomer. acs.org This stereoselectivity is a critical SAR finding, suggesting a specific spatial arrangement is required for optimal interaction with the target enzyme. acs.org

SAR in Anti-inflammatory Derivatives:

Benzodioxole derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. SAR studies on a series of halogenated benzodioxole analogues revealed several important trends. nih.gov

Position of Halogen: Ortho-halogenated compounds generally displayed better COX inhibitory activity (lower IC₅₀ values) than their meta-halogenated counterparts. nih.gov This is theorized to be because ortho-substitution can force the two aromatic rings into a non-coplanar orientation, which is ideal for COX inhibition. nih.gov

Ester vs. Acetic Acid Moiety: For mono-halogenated compounds, derivatives containing an ester group generally showed better COX inhibitory activity than those with an acetic acid group. nih.gov

Selectivity: The larger benzodioxole moiety, when compared to a simple phenyl group found in drugs like Ketoprofen, contributes to better selectivity for inhibiting the COX-2 enzyme over COX-1. nih.gov

Table 2: COX Inhibition Data for Selected Benzodioxole Derivatives

| Compound | Description | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| 3b | Ortho-iodo ester | 1.120 | 1.300 |

| 3d | Meta-iodo ester | 27.060 | 37.450 |

| 4a | Acetic acid, no halogen | 1.45 | 3.34 |

| 3a | Acetate, no halogen | 12.32 | 14.34 |

Data sourced from Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. nih.gov

SAR in Anticancer Derivatives:

The benzodioxole scaffold is a component of several clinical antitumor agents, including etoposide (B1684455) and teniposide. nih.gov SAR studies have shown that the presence of a carboxamide group can be crucial for cytotoxic activity. In one study, benzodioxole derivatives containing a dimethoxy phenyl amide moiety showed potent anticancer activity, while related compounds lacking the amide group were largely inactive. najah.eduresearchgate.net This suggests the amide linkage and the specific substituents on the phenyl ring are essential for the desired biological effect. najah.edu

Furthermore, research on 3-(benzo[d] nih.govchemicalbook.comdioxol-5-yl)-N-benzylpropanamides, which act as synergists to enhance the effectiveness of antifungal drugs like fluconazole, demonstrated that replacing an amide moiety with a retro-amide structure could increase activity. nih.gov Introducing a biphenyl (B1667301) group into these structures further and significantly enhanced their synergistic potential. nih.gov These findings underscore that modifications to linker groups and terminal aromatic systems are powerful strategies for optimizing the biological efficacy of benzodioxole derivatives.

Biochemical Transformations and Environmental Fate of 5 Chloro 2,2 Difluoro 1,3 Benzodioxole

Microbial Biodegradation Pathways

The microbial breakdown of fluorinated organic compounds is a significant area of research, as these substances are often resistant to degradation. Studies on analogous compounds, such as 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD), provide critical insights into the potential biodegradation pathways for its chlorinated counterpart.

Research has identified specific bacterial strains capable of initiating the degradation of the 2,2-difluoro-1,3-benzodioxole moiety. A notable example is Pseudomonas putida F1, a versatile soil bacterium known for its ability to degrade aromatic hydrocarbons. asm.org This strain has demonstrated the ability to catalyze the defluorination of DFBD at a remarkably high initial rate of 2,100 nmol/h per mg of cellular protein. asm.orgnih.gov This activity is significantly higher than previously reported rates for microbial defluorination of compounds with multiply fluorinated carbon atoms. asm.orgnih.gov The defluorination process is dependent on the growth conditions of the bacteria; significant activity was observed when cells were grown on toluene (B28343), which induces the necessary enzymatic machinery. asm.orgnih.gov

The key enzyme responsible for the initial attack on the DFBD molecule by Pseudomonas putida F1 is toluene dioxygenase, a type of Rieske dioxygenase. asm.orgresearchgate.net This enzyme oxidizes the aromatic ring of DFBD to form a cis-dihydrodiol, specifically DFBD-4,5-dihydrodiol. asm.orgnih.gov

From this central intermediate, the degradation can proceed via two main routes:

Minor Pathway: The newly formed DFBD-4,5-dihydrodiol can be further oxidized by the enzyme dihydrodiol dehydrogenase to produce 4,5-dihydroxy-DFBD. Alternatively, acidic conditions can cause the dehydration of the dihydrodiol to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD. asm.orgnih.gov Importantly, these metabolites retain the difluoromethylene group, meaning no defluorination occurs in this minor pathway. asm.orgnih.gov

Major Pathway (Defluorination): The primary route for defluorination involves the decomposition of the DFBD-4,5-dihydrodiol intermediate. This decomposition leads to the release of fluoride (B91410) ions and the formation of 1,2,3-trihydroxybenzene, commonly known as pyrogallol (B1678534). asm.orgnih.gov The formation of pyrogallol is also associated with a darkening of the culture medium. asm.orgnih.gov

The proposed mechanism suggests that hundreds of other bacteria possessing enzymes with high sequence identity to toluene dioxygenase may also be capable of carrying out this defluorination process. asm.org

Table 1: Key Enzymes and Metabolites in the Biodegradation of 2,2-difluoro-1,3-benzodioxole by Pseudomonas putida F1

| Enzyme | Substrate | Product(s) | Pathway |

| Toluene Dioxygenase | 2,2-difluoro-1,3-benzodioxole (DFBD) | DFBD-4,5-dihydrodiol | Initial Oxidation |

| Dihydrodiol Dehydrogenase | DFBD-4,5-dihydrodiol | 4,5-dihydroxy-DFBD | Minor |

| (Acid-catalyzed) | DFBD-4,5-dihydrodiol | 4-hydroxy-DFBD and 5-hydroxy-DFBD | Minor |

| (Decomposition) | DFBD-4,5-dihydrodiol | Fluoride ions, Pyrogallol | Major (Defluorination) |

Environmental Persistence and Degradation Considerations

Due to the inherent stability of the C-F bond, polyfluorinated compounds are known for their environmental persistence. bund.netnih.gov These substances are often categorized as "persistent organic pollutants" (POPs) or "forever chemicals" because they resist typical environmental degradation processes. bund.net While microbial action, as detailed above, can lead to the breakdown of compounds like 5-Chloro-2,2-difluoro-1,3-benzodioxole, these processes can be slow and require specific microbial populations and environmental conditions. bund.net The widespread use of fluorinated compounds has led to their detection in various environmental compartments, including surface waters and biological samples. nih.govnih.gov The environmental fate is of significant interest to regulatory bodies due to the potential for long-range transport and accumulation. dioxin20xx.org

Biotransformation in Mammalian Systems focusing on Metabolic Stability

In mammalian systems, the biotransformation of xenobiotics is a crucial detoxification process. However, the same chemical features that make this compound stable in the environment also contribute to its metabolic stability in mammals. The inclusion of fluorinated groups, such as the difluorobenzodioxole moiety, is a common strategy in drug design to enhance metabolic stability. enamine.net This reduces the rate of metabolism, which can influence the pharmacokinetic profile of a drug. enamine.netresearchgate.net Therefore, it is anticipated that this compound would exhibit significant resistance to metabolism in mammalian systems, leading to a lower rate of clearance and potentially a longer biological half-life.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2,2-difluoro-1,3-benzodioxole, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize halogen-exchange reactions or nucleophilic aromatic substitution, leveraging fluorine's electronegativity to direct regioselectivity. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients). For fluorinated analogs, inert gas (N₂/Ar) is critical to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology : Combine ¹H/¹³C NMR to identify substituent positions and coupling constants (e.g., J₃,4 for benzodioxole protons). Use HRMS (ESI-TOF) for molecular weight confirmation. X-ray crystallography resolves stereoelectronic effects of Cl/F substituents (see similar benzodioxoles in ). Cross-reference with FT-IR (C-F stretches at 1100–1250 cm⁻¹) and elemental analysis (deviation <0.4% for C/H/N) .

Q. How should this compound be stored to ensure stability, and what safety protocols are recommended during handling?

- Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidative degradation. Use sealed amber vials to limit light exposure. For lab handling, wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in fume hoods due to potential volatile byproducts. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting MSDS for toxicity data .

Advanced Research Questions

Q. How do electronic effects of chloro and difluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and LUMO localization. Fluorine's strong -I effect deactivates the ring, while Cl at position 5 directs electrophiles para to itself. Experimentally, compare reaction rates with analogs (e.g., 5-Bromo-2,2-difluoro-1,3-benzodioxole ). Use kinetic studies (UV-Vis monitoring) to quantify activation barriers .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties and potential biological activity of this compound?

- Methodology : Apply QSAR models to correlate logP (2.8–3.2 predicted) with membrane permeability. Use molecular docking (AutoDock Vina) to screen against targets like CYP450 enzymes. Validate predictions with in vitro assays (e.g., microsomal stability tests). Compare with fluorinated benzoic acids in drug impurity studies .

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) between theoretical predictions and experimental results for this compound be resolved?

- Methodology : Reconcile differences by optimizing NMR simulation parameters (solvent effects in CDCl₃ vs. DMSO-d₆) and scaling factors for DFT-calculated shifts. Cross-validate with 2D NMR (COSY, HSQC) to confirm spin-spin coupling networks. For crystallographic conflicts, refine X-ray data (e.g., SHELXL) to assess thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.